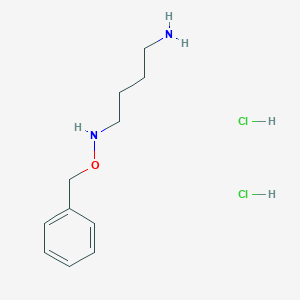

![molecular formula C25H24N6 B2648059 2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole CAS No. 133052-87-6](/img/structure/B2648059.png)

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole” is a chemical compound with the molecular formula C22H22ClN6O . It is related to Losartan, a non-peptide angiotensin II receptor antagonist used worldwide in the treatment of hypertension and diabetic nephropathy in hypertensive patients with type 2 diabetes, elevated serum creatinine, and proteinuria .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various methods. The InChI representation of the molecule is InChI=1S/C22H22ClN6O/c1-2-3-8-20-24-21 (23)19 (14-30)29 (20)13-15-9-11-16 (12-10-15)17-6-4-5-7-18 (17)22-25-27-28-26-22/h4-7,9-12H,2-3,8,13-14H2,1H3, (H,25,26,27,28)/q-1 .

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 421.9 g/mol . Other computed properties include XLogP3-AA of 5.4, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 5, and Rotatable Bond Count of 8 .

Applications De Recherche Scientifique

Antiviral Activity

One of the prominent applications of benzimidazole derivatives is their antiviral properties. Studies have demonstrated the effectiveness of certain benzimidazole derivatives against viral infections. For instance, enviroxime, a benzimidazole derivative, showed significant antiviral activity against rhinovirus infection in humans, indicating its potential as an antirhinovirus agent for clinical use (Phillpotts et al., 1981).

Antiparasitic Efficacy

Benzimidazoles have been extensively studied for their antiparasitic efficacy. One such study on benznidazole demonstrated its safety and efficacy in treating early chronic phase of Trypanosoma cruzi infection (Chagas' disease), suggesting a significant role in public health policy for treating seropositive children (Andrade et al., 1996).

Antagonistic Effects on Receptors

Another application is seen in the study of YM087, a dual V1/V2 vasopressin receptor antagonist, which showcased its ability to influence urine flow rate and plasma osmolality in healthy subjects, highlighting the compound's potential in treating conditions affected by these receptors (Burnier et al., 1999).

Angiotensin II Receptor Antagonism

The benzimidazole derivative HN-65021 was studied for its effect on angiotensin II-induced vasoconstriction in the human forearm, indicating its utility in modulating angiotensin II receptor-mediated effects (Cockcroft et al., 1995).

Human Biomonitoring

Research involving human biomonitoring to assess exposure to benzimidazole compounds, such as lysmeral, utilized in fragrance, has highlighted the significance of monitoring and evaluating potential health risks associated with chemical exposure over time (Scherer et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

2-butyl-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N6/c1-2-3-12-24-26-22-10-6-7-11-23(22)31(24)17-18-13-15-19(16-14-18)20-8-4-5-9-21(20)25-27-29-30-28-25/h4-11,13-16H,2-3,12,17H2,1H3,(H,27,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVAHIKNRDQTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

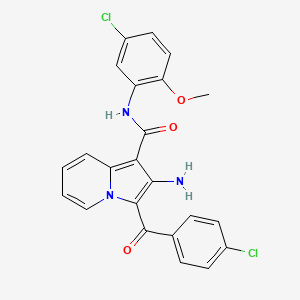

![ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2647976.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2647978.png)

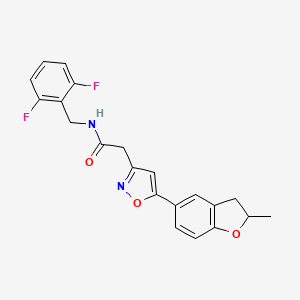

![2-(4-chlorophenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2647979.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/no-structure.png)

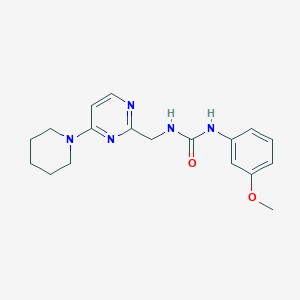

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide](/img/structure/B2647983.png)

![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)

![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)

![2-{[4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2647994.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2647995.png)